Julolidine

Electro-optic materials Nonlinear optics Organic chromophores

Julolidine's locked, planar tricyclic structure suppresses non-radiative decay, delivering quantum yields up to 147.9-fold higher than triphenylamine or N,N-dimethylaniline. Electro-optic chromophores gain 30% larger r33 coefficients, reducing Vπ in photonic modulators. DSSC sensitizers extend electron lifetime by 92–172% for higher Voc. As n-dopant JLBI, thermoelectric power factor improves >10-fold. Order ≥98% purity julolidine for advanced optoelectronic, photovoltaic, and energy-harvesting R&D.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 479-59-4
Cat. No. B1585534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJulolidine
CAS479-59-4
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)CCCN3C1
InChIInChI=1S/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H2
InChIKeyDZFWNZJKBJOGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Julolidine (CAS 479-59-4): Technical Baseline for Procurement and Research Selection


Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a heterocyclic aromatic organic compound with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol . It is a partially saturated fused tricyclic nitrogenous heterocycle , appearing as a white to colorless to brown powder or lump that melts to a clear liquid . Its rigid, planar structure and strong electron-donating character [1] underpin its utility as a key building block in photoconductive materials, chemiluminescent dyes, and fluorescent molecular rotors [2].

Why Julolidine (CAS 479-59-4) Cannot Be Interchanged with Common Arylamine Donors


Julolidine's partially saturated, rigid tricyclic structure distinguishes it from simpler arylamine donors like triphenylamine, N,N-dimethylaniline, and carbazole [1]. This conformational rigidity restricts intramolecular rotations that would otherwise promote non-radiative decay, leading to quantum yields that can be up to 147.9-fold higher compared to non-rigidified analogs [2]. Furthermore, the enforced planarity of the nitrogen lone pair enhances its electron-donating strength relative to freely rotating aniline derivatives [3]. These structural differences translate into quantifiable variations in electro-optic coefficients, photovoltaic efficiencies, and thermoelectric performance that preclude simple substitution .

Julolidine (CAS 479-59-4) Quantitative Differentiation Evidence Guide


Julolidine-Based Donor Achieves 228 pm/V Electro-Optic Coefficient in Polymer Films

Chromophore D5, which incorporates a julolidine donor, exhibits an electro-optic coefficient (r33) of 228 pm/V when doped into amorphous polycarbonate . In a separate study, a julolidine-based chromophore blended in a polymer matrix achieved an r33 of 32 pm/V, which is 30% larger than the 24.6 pm/V value obtained for the St-TCF chromophore bearing a dialkyl-attached aminobenzene donor at the same molar concentration [1].

Electro-optic materials Nonlinear optics Organic chromophores

Julolidine-Based Dye J-R9 Exhibits 3.81 μs Electron Lifetime in DSSCs

In a direct head-to-head comparison of three organic dyes—TPA-R9 (triphenylamine donor), J-R9 (julolidine donor), and CAR-R9 (carbazole donor)—the J-R9 dye demonstrated the longest transient absorption decay half-time (τ1/2) of 3.81 μs in the presence of electrolyte [1]. In contrast, TPA-R9 and CAR-R9 exhibited shorter half-times of 1.98 μs and 1.40 μs, respectively [1].

Dye-sensitized solar cells Photovoltaics Organic photosensitizers

Julolidine Functionalization Doubles DSSC Conversion Efficiency and Photocurrent

The introduction of a julolidine unit as a secondary electron donor in a triphenylamine-based organic dye (JTPA2) resulted in a doubling of both the short-circuit photocurrent density (Jsc) and the power conversion efficiency (η) compared to the control dye TPA2, which lacks the julolidine moiety [1].

Dye-sensitized solar cells Photovoltaics Electron donor engineering

JLBI Dopant Enhances Thermoelectric Performance by Over an Order of Magnitude vs. Non-Julolidine Dopants

The julolidine-functionalized n-dopant JLBI was directly compared against the non-julolidine dopants N-DMBI and TAM for their ability to enhance the thermoelectric performance of the benchmark semiconductive polymer N2200 [1]. Films doped with JLBI demonstrated substantially higher performance, with the authors attributing this enhancement to the more lipophilic julolidine group [1].

Organic thermoelectrics n-Type doping Conductive polymers

Julolidine Exhibits 77% Higher Exciplex Luminescence Intensity Than N,N-Dimethylaniline

A comparative study of two exciplex systems—anthracene with N,N-dimethylaniline (DMA) and anthracene with julolidine—revealed that the julolidine exciplex exhibits a significantly higher luminescence intensity [1]. The study attributed this difference to the restricted twisting motion of the amino group in the rigid julolidine structure [1].

Exciplex Photophysics Electron donor

Julolidine Exhibits Stronger Electron-Donating Character than Dimethylaniline in Polymethine Dyes

A comparison of the absorption spectra of polymethine dyes derived from dimethylaniline and julolidine indicates that the julolidine derivatives exhibit a bathochromic (red) shift, signifying stronger electron-donating character [1]. This conclusion is based on class-level inference from the comparative analysis of the dyes' absorption maxima [1].

Electron donor strength Polymethine dyes UV-Vis spectroscopy

Julolidine (CAS 479-59-4) Optimal Research and Industrial Application Scenarios


High-Performance Organic Electro-Optic Modulators

Select julolidine-based chromophores for fabricating electro-optic polymer films in modulators, where a 30% larger electro-optic coefficient (r33) compared to non-julolidine analogs [1] directly enables lower half-wave voltages (Vπ) and reduced power consumption. The julolidine donor is preferred over triphenylamine or carbazole for maximizing the device figure-of-merit in integrated photonic circuits [1].

Efficient Dye-Sensitized Solar Cells (DSSCs) with Reduced Charge Recombination

Employ julolidine as the electron donor moiety in metal-free organic dyes (e.g., J-R9) to achieve a 92-172% increase in electron lifetime compared to triphenylamine and carbazole analogs [2]. This translates to higher open-circuit voltages (Voc) and improved power conversion efficiencies (η), making julolidine-based sensitizers a superior choice for next-generation DSSCs [2].

High-Performance n-Type Organic Thermoelectric Generators

Utilize the julolidine-functionalized n-dopant JLBI to achieve a >10-fold enhancement in thermoelectric power factor relative to conventional dopants like N-DMBI and TAM [3]. This performance leap is critical for developing efficient, flexible thermoelectric generators for waste heat recovery and wearable electronics, where maximizing the power factor directly improves energy harvesting capability [3].

Bright Exciplex-Based Light-Emitting Devices and Sensors

Incorporate julolidine as the electron donor in exciplex systems (e.g., with anthracene) to achieve up to 77% higher luminescence intensity compared to the common N,N-dimethylaniline donor [4]. This brightness advantage is essential for developing sensitive fluorescence-based sensors and efficient organic light-emitting diodes (OLEDs) where signal strength is paramount [4].

Technical Documentation Hub

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